N-mesityl-3-(4-methylphenyl)acrylamide
Description
N-Mesityl-3-(4-methylphenyl)acrylamide is an acrylamide derivative featuring a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom and a 4-methylphenyl substituent at the α-carbon of the acrylamide backbone. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related acrylamide derivatives discussed in the literature.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO/c1-13-5-7-17(8-6-13)9-10-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-12H,1-4H3,(H,20,21)/b10-9+ |
InChI Key |
YFEQCQBUWSYQCQ-MDZDMXLPSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2C)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acrylamide Derivatives
Substituent Effects on Reactivity and Stability
- In contrast, the mesityl group in the target compound provides steric hindrance, which may reduce reaction rates in cyclization or coupling reactions compared to less bulky analogs .
- Cyano-Substituted Acrylamides: Derivatives such as 2-cyano-3-(methylthio)-N-phenylacrylamide () feature electron-withdrawing cyano groups, which stabilize the acrylamide backbone via resonance.
Physical Properties
Melting points (m.p.) and solubility trends can be extrapolated from analogs:
*†Estimated based on analogs with similar substituents.
Crystallographic and Conformational Analysis
highlights that bulky aryl substituents in acrylamides create significant dihedral angles (e.g., 80.06° between acrylamide and benzene rings). For this compound, the mesityl group’s steric demands likely result in similar non-planar conformations, affecting packing efficiency and intermolecular interactions .
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